2,2'-Dithiodianiline

Catalog No.
S597645
CAS No.
1141-88-4
M.F
C12H12N2S2
M. Wt
248.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dithiodianiline

CAS Number

1141-88-4

Product Name

2,2'-Dithiodianiline

IUPAC Name

2-[(2-aminophenyl)disulfanyl]aniline

Molecular Formula

C12H12N2S2

Molecular Weight

248.4 g/mol

InChI

InChI=1S/C12H12N2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2

InChI Key

YYYOQURZQWIILK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)SSC2=CC=CC=C2N

Synonyms

2,2'-diaminodiphenyldisulfide

Canonical SMILES

C1=CC=C(C(=C1)N)SSC2=CC=CC=C2N

Ionophore

DDA is well known for its ability to act as an ionophore, meaning it can selectively bind and transport specific metal ions across membranes. This property makes it valuable in various research areas, including:

  • Lanthanide separation

    DDA is particularly effective in separating lanthanide elements, which are a group of rare earth metals with similar chemical properties. This separation is crucial for various applications, such as developing high-performance magnets, phosphors, and catalysts .

  • Nuclear medicine

    DDA can be used to deliver radioactive isotopes of metals to specific cells or tissues in the body. This application has potential in targeted cancer therapy and other medical treatments .

  • Sensor development

    DDA is being explored for developing sensors that can detect specific metal ions in environmental samples or biological fluids. These sensors could be used for monitoring pollution levels or diagnosing diseases .

Precursor for conducting polymers

DDA can be used as a precursor for the synthesis of conducting polymers, which are materials that can conduct electricity. These polymers have various potential applications in electronics, energy storage, and other fields.

  • Organic photovoltaics

    DDA-based polymers are being investigated for their potential use in organic photovoltaics, devices that convert sunlight into electricity .

  • Electrochromic devices

    DDA-based polymers can change color when an electrical voltage is applied, making them suitable for developing electrochromic devices, which can be used for displays and other applications .

2,2'-Dithiodianiline is an organic compound with the molecular formula C₁₂H₁₂N₂S₂ and a molecular weight of 240.35 g/mol. It is characterized by the presence of two amino groups and a disulfide linkage, which contributes to its unique chemical properties. The compound appears as a yellow to orange solid and is known for its redox-active nature, making it significant in various chemical applications and studies. It is also recognized for its potential allergenic effects, including causing serious eye damage and skin sensitization .

: The compound can undergo oxidation-reduction reactions, which are crucial for applications in electrochemistry. For instance, poly(2,2'-dithiodianiline) has been studied for its electrochemical properties in acidic solutions .
  • Reactions with Diketones: It reacts with 2-alkyl-1,3-diketones to form various products, showcasing its versatility in organic synthesis .
  • Interaction with Alkynes: The compound can also react with activated alkynes, leading to the formation of bisenamine compounds .
  • These reactions highlight the compound's utility in synthesizing complex organic molecules.

    2,2'-Dithiodianiline exhibits notable biological activities, primarily due to its ability to interact with biological macromolecules. It has been shown to inhibit polymerase chain reactions by binding to DNA or RNA, which can impact genetic studies and biotechnological applications . Additionally, the compound may have implications in medicinal chemistry due to its redox properties.

    The synthesis of 2,2'-dithiodianiline can be achieved through several methods:

    • Chemical Synthesis: One common method involves the reaction of aniline derivatives with sulfur dichloride or other sulfur sources under controlled conditions.
    • Polymerization: High molecular weight poly(2,2'-dithiodianiline) can be synthesized via simple solution polymerization methods, allowing for the creation of materials with specific properties tailored for various applications .

    These methods underline the compound's accessibility for research and industrial purposes.

    The applications of 2,2'-dithiodianiline span multiple fields:

    • Electrochemical Devices: Its redox-active properties make it suitable for use in batteries and sensors.
    • Material Science: The polymerized form of the compound is utilized in creating conductive polymers that can be applied in electronics.
    • Biotechnology: Due to its ability to inhibit polymerase chain reactions, it finds use in molecular biology techniques.

    These diverse applications emphasize the compound's importance in both scientific research and practical uses.

    Interaction studies involving 2,2'-dithiodianiline focus on its reactivity with various biological and chemical entities. Research has demonstrated that it can bind effectively to nucleic acids, influencing molecular biology techniques like PCR. Additionally, its interactions with other organic compounds during synthesis provide insights into its behavior under different conditions.

    Several compounds share structural similarities with 2,2'-dithiodianiline. Here are a few notable examples:

    Compound NameStructure FeaturesUnique Aspects
    4,4'-DithiodianilineSimilar disulfide linkageMore stable under oxidative conditions
    3,3'-DithiodianilineContains additional methyl groupsExhibits different solubility properties
    Di(2-aminophenyl) disulfideSimilar amine functionalityUsed primarily as a reducing agent

    These compounds illustrate variations in structure that lead to different chemical behaviors and applications while maintaining some common characteristics with 2,2'-dithiodianiline.

    XLogP3

    3.1

    LogP

    3.05 (LogP)

    GHS Hazard Statements

    Aggregated GHS information provided by 75 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301 (53.33%): Toxic if swallowed [Danger Acute toxicity, oral];
    H302 (44%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (45.33%): Causes skin irritation [Warning Skin corrosion/irritation];
    H317 (44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H400 (53.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (53.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    H411 (44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Acute Toxic Irritant

    Corrosive;Acute Toxic;Irritant;Environmental Hazard

    Other CAS

    1141-88-4

    Wikipedia

    2,2'-Diaminodiphenyl disulphide

    General Manufacturing Information

    Benzenamine, 2,2'-dithiobis-: ACTIVE

    Dates

    Modify: 2023-08-15

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